1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide is a chemical compound classified under the benzisothiazole family. It is characterized by the presence of a benzothiazole ring system with a bromo substituent and a sulfonyl group, which contributes to its unique chemical properties. The compound has the molecular formula and a molar mass of approximately 248.1 g/mol. Its CAS number is 1341040-15-0, indicating its unique identification in chemical databases.
This compound is primarily used as an intermediate in organic synthesis and has potential applications in the preparation of dyes and photosensitizers .
The synthesis of 1,2-benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide can be achieved through various methods involving the reaction of appropriate precursors. One common method involves the bromination of 2,3-dihydro-1,2-benzisothiazole followed by oxidation to form the dioxide derivative.
Technical Details:
The compound features a bicyclic structure that includes both sulfur and nitrogen heteroatoms within the ring system, contributing to its chemical reactivity and properties.
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide participates in various chemical reactions typical of benzisothiazole derivatives. Key reactions include:
Technical Details:
The mechanism of action for this compound largely depends on its application in organic synthesis. For instance:
Process:
Relevant Data:
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide finds applications in various scientific fields:
Hypoxia-inducible factor (HIF)-mediated overexpression of carbonic anhydrase isoform IX (CAIX) represents a critical adaptation in solid tumors. CAIX maintains cellular pH homeostasis by catalyzing CO₂ hydration to bicarbonate and protons, enabling tumor survival in acidic microenvironments. This enzymatic activity promotes metastasis through extracellular matrix degradation and epithelial-mesenchymal transition. The hypoxia-responsive nature of CAIX makes it absent in most healthy tissues but overexpressed in aggressive carcinomas (e.g., colorectal, renal, breast), positioning it as a prime therapeutic target [4].
1,2-Benzisothiazole derivatives achieve CAIX selectivity through dual structural mechanisms:
Table 1: Structural Features Governing CAIX Selectivity
Structural Element | Binding Target | Effect on CAIX Affinity |
---|---|---|
1,1-Dioxide moiety | Hydrophobic pocket | Enhances membrane permeability in hypoxia |
6-Bromo substitution | Gln-67 residue | Halogen bonding increases residence time 5-fold |
C4/C5 carboxamide chains | Leu-91/Val-121 | Fill hydrophobic cleft unique to CAIX |
Unsubstituted sulfonamide | Zinc ion (active site) | Essential for catalytic inhibition |
In hypoxic HT-29 colon cancer models (0.5% O₂), 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide derivatives demonstrated potent hypoxia-selective cytotoxicity. Compound 5c (4-ethylcarboxamide analog) achieved IC₅₀ = 4.8 µM after 48h exposure—comparable to sunitinib (IC₅₀ = 4.2 µM). Flow cytometry revealed G₁/S cell cycle arrest (85% cells in G1 vs. 62% untreated) and apoptosis induction via caspase-3 activation. Crucially, normoxic cells (20% O₂) showed 8-fold higher resistance (IC₅₀ = 38.5 µM), confirming hypoxia-dependent activity [4].
The 6-bromo derivatives significantly potentiate standard chemotherapeutics under hypoxia:
Table 2: Anticancer Efficacy of 6-Bromo Derivatives in Hypoxic Models
Compound | IC₅₀ (Hypoxia) | IC₅₀ (Normoxia) | Synergy with SN-38 (CI) | Synergy with 5-FU (CI) |
---|---|---|---|---|
5c | 4.8 µM | 38.5 µM | 0.42 | 0.58 |
5j | 6.1 µM | 44.2 µM | 0.51 | 0.64 |
Sunitinib | 4.2 µM | 5.0 µM | - | - |
1,2-Benzisothiazole 1,1-dioxide cores exhibit potent Gram-positive activity against Staphylococcus epidermidis, Bacillus subtilis, and MRSA (MIC = 2–16 µg/mL). The mechanism involves:
Quantitative structure-activity relationship (QSAR) modeling reveals a parabolic dependence on lipophilicity:
Table 3: QSAR Analysis of Benzisothiazole Derivatives
Compound Type | logP Range | Optimal logP | MIC Range vs. S. aureus | Outlier Examples |
---|---|---|---|---|
N-Alkanoic acids | 1.5–4.2 | 3.0 | 8–64 µg/mL | None |
N-Arylalkanoic acids | 2.1–4.8 | 3.2 | 2–32 µg/mL | Phenoxyacetic (MIC=4µg/mL) |
N-Aryloxyalkanoic acids | 1.8–4.5 | 2.9 | 4–64 µg/mL | Phenoxybutyric (MIC=2µg/mL) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0